molecular formula C19H24N2O4S B3918558 N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B3918558
M. Wt: 376.5 g/mol
InChI Key: ZCMYWXYBKBVYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as DMSO-PEG-glycinamide, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug delivery system. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of DMSO-PEG-glycinamide involves the formation of a stable complex between the compound and the drug molecule. This complex is then transported to the target tissue or organ, where the drug is released in a controlled manner. The compound has also been shown to enhance drug penetration through cell membranes, thereby increasing drug efficacy.
Biochemical and Physiological Effects:
DMSO-PEG-glycinamide has been shown to have minimal toxicity and is well-tolerated in animals. It has also been shown to have a low immunogenicity, making it an ideal candidate for drug delivery applications. Additionally, the compound has been shown to enhance drug solubility, stability, and pharmacokinetics.

Advantages and Limitations for Lab Experiments

The advantages of using DMSO-PEG-glycinamide in lab experiments include its ability to enhance drug delivery and efficacy, reduce drug toxicity, and improve drug solubility and stability. However, the limitations of using this compound include the potential for drug instability in the presence of DMSO-PEG-glycinamide, the need for specific synthesis methods, and the potential for off-target effects.

Future Directions

There are several future directions for research on DMSO-PEG-glycinamide. These include further optimization of the synthesis method, exploration of new drug delivery applications, and investigation of the compound's potential in combination with other drug delivery systems. Additionally, further studies are needed to determine the long-term safety and efficacy of DMSO-PEG-glycinamide in humans.

Scientific Research Applications

DMSO-PEG-glycinamide has been extensively studied for its potential as a drug delivery system. This compound has shown promising results in delivering drugs to target tissues and organs, increasing drug bioavailability, and reducing drug toxicity. It has also been used in the development of novel drug formulations for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

N,N-diethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-20(5-2)19(22)15-21(26(3,23)24)16-11-13-18(14-12-16)25-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMYWXYBKBVYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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